molecular formula C12H16Cl3NO B188451 Benzenemethanamine, 3-chloro-N,N-bis(2-chloroethyl)-4-methoxy- CAS No. 64236-10-8

Benzenemethanamine, 3-chloro-N,N-bis(2-chloroethyl)-4-methoxy-

Cat. No. B188451
CAS RN: 64236-10-8
M. Wt: 296.6 g/mol
InChI Key: SPYNVFXBZMBOMM-UHFFFAOYSA-N
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Description

Benzenemethanamine, 3-chloro-N,N-bis(2-chloroethyl)-4-methoxy- is a chemical compound that is also known as mechlorethamine. It is a nitrogen mustard alkylating agent that has been used in the treatment of cancer. The compound was first synthesized in the early 1940s and has since been used in a variety of research applications.

Mechanism Of Action

Mechlorethamine works by binding to DNA and causing damage to the DNA structure. This damage can lead to cell death and the inhibition of cell division. The compound is particularly effective against rapidly dividing cells, such as cancer cells.

Biochemical And Physiological Effects

The biochemical and physiological effects of mechlorethamine include DNA damage, inhibition of cell division, and cytotoxicity. The compound has also been shown to cause oxidative stress and to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of mechlorethamine is its ability to selectively target cancer cells. This makes it an effective tool for cancer research. However, the compound is also highly toxic and can cause damage to healthy cells. This limits its use in lab experiments and clinical applications.

Future Directions

There are several future directions for research involving mechlorethamine. One area of interest is the development of new analogs that are less toxic and more selective in their targeting of cancer cells. Another area of research is the investigation of mechlorethamine's potential as a treatment for other diseases, such as autoimmune disorders and viral infections.
In conclusion, mechlorethamine is a nitrogen mustard alkylating agent that has been used in cancer research for many years. The compound works by damaging DNA and inhibiting cell division, making it effective against rapidly dividing cells such as cancer cells. While mechlorethamine has limitations due to its toxicity, there are many future directions for research involving this compound.

Synthesis Methods

The synthesis of mechlorethamine involves the reaction of 3-chloroaniline with 2-chloroethylamine hydrochloride in the presence of sodium hydroxide. The resulting product is then treated with sodium methoxide to yield mechlorethamine.

Scientific Research Applications

Mechlorethamine has been used in a variety of scientific research applications, particularly in the field of cancer research. It has been shown to have cytotoxic effects on cancer cells and has been used in the treatment of lymphomas and other types of cancer.

properties

CAS RN

64236-10-8

Product Name

Benzenemethanamine, 3-chloro-N,N-bis(2-chloroethyl)-4-methoxy-

Molecular Formula

C12H16Cl3NO

Molecular Weight

296.6 g/mol

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-[(3-chloro-4-methoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C12H16Cl3NO/c1-17-12-3-2-10(8-11(12)15)9-16(6-4-13)7-5-14/h2-3,8H,4-7,9H2,1H3

InChI Key

SPYNVFXBZMBOMM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN(CCCl)CCCl)Cl

Canonical SMILES

COC1=C(C=C(C=C1)CN(CCCl)CCCl)Cl

Other CAS RN

64236-10-8

Origin of Product

United States

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